molecular formula C13H18O4 B13050563 Methyl 2-(3-(benzyloxy)propoxy)acetate

Methyl 2-(3-(benzyloxy)propoxy)acetate

Cat. No.: B13050563
M. Wt: 238.28 g/mol
InChI Key: KHDHXOWAFUQXCK-UHFFFAOYSA-N
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Description

Methyl 2-(3-(benzyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to a methyl acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(benzyloxy)propoxy)acetate typically involves the reaction of benzyl alcohol with 3-chloropropyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the chlorine atom on the propyl chain. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(benzyloxy)propoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxypropoxy acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-(benzyloxy)propoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(benzyloxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The propoxy chain and ester moiety can also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(phenoxy)propoxy)acetate: Similar structure but with a phenoxy group instead of a benzyloxy group.

    Methyl 2-(3-(methoxy)propoxy)acetate: Contains a methoxy group instead of a benzyloxy group.

    Methyl 2-(3-(ethoxy)propoxy)acetate: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-(3-(benzyloxy)propoxy)acetate is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the benzyloxy group can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological effects.

Biological Activity

Methyl 2-(3-(benzyloxy)propoxy)acetate is an organic compound that exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Its unique structural features, including a methoxycarbonyl group and a benzyloxy side chain, contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, anti-inflammatory effects, and potential interactions with biological systems.

  • Molecular Formula : C13H16O4
  • Molar Mass : Approximately 240.27 g/mol
  • Structure : The compound contains an ester functional group with a complex structure featuring a benzyloxy group attached to a propoxy chain.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess antimicrobial activity against various bacterial strains. Certain derivatives have shown effectiveness particularly against Gram-positive bacteria, such as Bacillus subtilis, while exhibiting less activity against Gram-negative strains like Escherichia coli .

  • Minimum Inhibitory Concentrations (MIC) :
    • Active compounds displayed MIC values that suggest moderate antibacterial efficacy.
    • For example, some derivatives were found to have MIC values significantly lower than those of standard antibiotics .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation. Preliminary studies suggest that this compound may inhibit mononuclear leukocyte adhesion to endothelial cells, thereby reducing inflammation .

  • Mechanism of Action :
    • The anti-inflammatory activity is believed to be mediated through the modulation of signaling pathways involved in inflammatory responses.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Various derivatives have been synthesized and tested to determine how structural modifications affect their biological efficacy.

Compound NameMolecular FormulaKey FeaturesActivity
Methyl 2-(benzyloxy)acetateC10H12O3Simpler structureModerate antibacterial
Methyl 2-(4-benzyloxyphenyl)acetateC13H14O4Para-substituted benzeneVariable activity
(S)-2-(Benzyloxy)propanoic acidC11H14O3Carboxylic acid instead of esterDifferent reactivity profile

This table illustrates how variations in chemical structure can lead to different biological activities, emphasizing the importance of targeted modifications for enhancing therapeutic potential .

Case Studies and Research Findings

  • Antimicrobial Screening : A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that while some compounds were effective against C. albicans, others showed selective toxicity towards cancer cells, suggesting potential for anticancer applications .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with key metabolic enzymes. These studies indicate favorable binding to enzymes involved in metabolic pathways, which may enhance its pharmacological profile .
  • In Vitro Assays : Various in vitro assays have been conducted to evaluate the compound's inhibitory potential against matrix metalloproteinases (MMPs), which play a significant role in tissue remodeling and inflammation. Results demonstrated promising inhibitory activity, suggesting its potential in treating diseases associated with excessive MMP activity .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-(3-phenylmethoxypropoxy)acetate

InChI

InChI=1S/C13H18O4/c1-15-13(14)11-17-9-5-8-16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

KHDHXOWAFUQXCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCOCC1=CC=CC=C1

Origin of Product

United States

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